molecular formula C9H9N3O B13678257 1-(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)ethanone

1-(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)ethanone

Cat. No.: B13678257
M. Wt: 175.19 g/mol
InChI Key: IGUKRNPVLHTGEH-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)ethanone is a chemical compound belonging to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

The synthesis of 1-(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)ethanone typically involves the reaction of 1-methyl-1H-benzo[d][1,2,3]triazole with ethanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods for this compound may involve more scalable processes, including continuous flow synthesis, which allows for the efficient and consistent production of the compound on a larger scale .

Chemical Reactions Analysis

1-(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction yield .

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)ethanone involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as anticancer activity .

Comparison with Similar Compounds

1-(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)ethanone can be compared with other benzotriazole derivatives such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

1-(3-methylbenzotriazol-5-yl)ethanone

InChI

InChI=1S/C9H9N3O/c1-6(13)7-3-4-8-9(5-7)12(2)11-10-8/h3-5H,1-2H3

InChI Key

IGUKRNPVLHTGEH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N=NN2C

Origin of Product

United States

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